molecular formula C13H11NO B1599025 4-Biphenylaldehyde oxime CAS No. 40143-27-9

4-Biphenylaldehyde oxime

Cat. No.: B1599025
CAS No.: 40143-27-9
M. Wt: 197.23 g/mol
InChI Key: OUNAWNXTMKAPFT-UVTDQMKNSA-N
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Description

4-Biphenylaldehyde oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group -C=N-OH. This compound is derived from 4-biphenylaldehyde, which consists of two benzene rings connected by a single bond, with an aldehyde group attached to one of the benzene rings. The oxime functional group is formed by the reaction of the aldehyde group with hydroxylamine.

Mechanism of Action

Target of Action

4-Biphenylaldehyde oxime, also known as (NE)-N-[(4-phenylphenyl)methylidene]hydroxylamine, is a type of oxime compound . Oximes are renowned for their significant roles as acetylcholinesterase reactivators . They have been reported to inhibit over 40 different kinases, including AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K), cyclin-dependent kinase (CDK), and multiple receptor and non-receptor tyrosine kinases . Some oximes are also inhibitors of lipoxygenase 5, human neutrophil elastase, and proteinase 3 .

Mode of Action

The oxime group contains two H-bond acceptors (nitrogen and oxygen atoms) and one H-bond donor (OH group), versus only one H-bond acceptor present in carbonyl groups . This feature, together with the high polarity of oxime groups, may lead to a significantly different mode of interaction with receptor binding sites compared to corresponding carbonyl compounds . In addition, oximes can generate nitric oxide .

Biochemical Pathways

Oximes have been shown to affect various biochemical pathways due to their ability to inhibit a wide range of kinases . These kinases play crucial roles in cellular signaling pathways, and their inhibition can lead to downstream effects on cell growth, differentiation, metabolism, and apoptosis .

Pharmacokinetics

The pharmacokinetics of oximes in general is a complex process that depends on their chemical structure, the route of administration, and the individual’s physiological condition .

Result of Action

Oximes in general have been reported to have antibacterial, anticancer, anti-arthritis, and anti-stroke activities . Their ability to inhibit various kinases and enzymes can lead to changes in cellular processes and functions .

Action Environment

The action of this compound, like other oximes, can be influenced by various environmental factors. For instance, the blood-brain barrier (BBB) remains a challenge in the delivery of oximes to the central nervous system (CNS) . The presence of a permanent cationic charge in oximes has made these compounds inefficient in crossing the BBB . Therefore, the environment in which the oxime operates can significantly influence its action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Biphenylaldehyde oxime can be synthesized through the reaction of 4-biphenylaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous or alcoholic medium. The general reaction is as follows: [ \text{C}{12}\text{H}{10}\text{CHO} + \text{NH}2\text{OH} \cdot \text{HCl} \rightarrow \text{C}{12}\text{H}_{10}\text{CH=N-OH} + \text{H}_2\text{O} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions: 4-Biphenylaldehyde oxime undergoes several types of chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitriles.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The oxime group can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include acetic anhydride and phosphorus pentachloride.

Major Products Formed:

    Oxidation: 4-Biphenylacetonitrile.

    Reduction: 4-Biphenylmethylamine.

    Substitution: Various substituted oximes depending on the reagent used.

Scientific Research Applications

4-Biphenylaldehyde oxime has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and as a ligand in coordination chemistry.

    Industry: It is used in the production of polymers and as a stabilizer in the manufacture of plastics.

Comparison with Similar Compounds

    Benzaldehyde oxime: Similar structure but with a single benzene ring.

    Acetophenone oxime: Similar structure but with a ketone-derived oxime group.

    4-Biphenylketone oxime: Similar structure but derived from a ketone instead of an aldehyde.

Uniqueness: 4-Biphenylaldehyde oxime is unique due to its biphenyl structure, which provides additional stability and potential for forming more complex structures. Its ability to form stable metal complexes makes it particularly valuable in coordination chemistry and catalysis.

Properties

IUPAC Name

(NE)-N-[(4-phenylphenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c15-14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-10,15H/b14-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNAWNXTMKAPFT-GXDHUFHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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